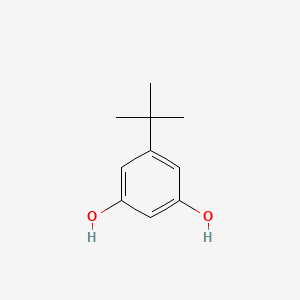

5-tert-Butylresorcinol

描述

Structure

3D Structure

属性

IUPAC Name |

5-tert-butylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIZPYZCDNKYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191331 | |

| Record name | 5-tert-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3790-90-7 | |

| Record name | 5-tert-Butylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TERT-BUTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CK02BI9LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Tert Butylresorcinol and Its Analogues

Direct Alkylation Approaches

Direct alkylation, specifically the Friedel-Crafts alkylation of resorcinol (B1680541), stands as a prominent method for synthesizing tert-butylated resorcinol isomers. This approach involves the reaction of resorcinol with a suitable alkylating agent in the presence of an acid catalyst.

Catalytic Alkylation of Resorcinol

The catalytic alkylation of resorcinol is a cornerstone of its derivatization. The choice of catalyst is critical in directing the reaction towards the desired product, influencing both the conversion rate and the selectivity of the isomers formed. iitm.ac.in Both homogeneous and heterogeneous catalysts have been explored for this purpose. While traditional liquid acids like sulfuric and phosphoric acid can be used, there is a significant shift towards solid acid catalysts to mitigate environmental and corrosion issues. scispace.com

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, reusability, and potential for shaping product selectivity. scispace.com

Zeolite Catalysts: Zeolites, with their well-defined pore structures and tunable acidity, are extensively studied for resorcinol alkylation. utm.myresearchgate.net Zeolite Beta, known for its large pores and high acid strength, has been a focus of research. utm.my Other zeolites investigated include H-ZSM-5, HY, H-Mordenite, and MCM-41. iitm.ac.inresearchgate.net The catalytic performance of these materials is intrinsically linked to their pore characteristics and the number and strength of their acid sites. researchgate.net

Polymer-Based Solid Acids: Novel polymer-based solid acids have emerged as effective catalysts. For instance, a porous microtube polymer synthesized from naphthalene (B1677914) and subsequently sulfonated has demonstrated high activity in the t-butylation of resorcinol. rsc.orgresearchgate.net These catalysts can possess high surface areas and acid densities, contributing to their efficiency. rsc.orgresearchgate.net Another example includes a 3D-network polymer-supported Brønsted acid ionic liquid based on calix iitm.ac.inresorcinarene, which has shown superiority over conventional sulfuric acid due to its porosity and the hydrophobic interaction with substrates. scispace.com Mesoporous polymer-based solid acids synthesized by copolymerizing divinylbenzene (B73037) and sodium p-styrene sulfonate also exhibit excellent catalytic activity, attributed to their high surface area, large pore volumes, and hydrophobicity. acs.org

The pore structure and acidity of heterogeneous catalysts are paramount in determining the distribution of alkylated products. iitm.ac.in

Pore Characteristics: The size and dimensionality of the catalyst's pores play a significant role in shape selectivity. researchgate.net Larger pore zeolites, such as HY and H-beta, tend to favor the formation of the bulkier 4,6-di-tert-butylresorcinol (B1329516). researchgate.net In contrast, smaller pore zeolites can exhibit higher selectivity for mono-alkylated products due to diffusional limitations of the larger di-alkylated product. iitm.ac.in For example, silylation of H-BEA zeolite to narrow its pore size distribution has been shown to improve selectivity for 4-tert-butylresorcinol by reducing the formation of 4,6-di-tert-butylresorcinol on the external acid sites. researchgate.net Delaminated zeolites like ITQ-6, with mesopores of 3.5-4.0 nm, show significantly higher activity than their microporous counterparts, highlighting the importance of accessibility to acid sites for bulky molecules. scispace.com

Acidity: The type (Brønsted vs. Lewis), strength, and density of acid sites influence both resorcinol conversion and product selectivity. iitm.ac.inresearchgate.net A higher number of acid sites generally leads to higher conversion. researchgate.net Studies have shown that a synergy between Brønsted and Lewis acid sites can be crucial. researchgate.net Lewis sites are proposed to adsorb the resorcinol substrate, while Brønsted sites generate the tert-butyl cation. researchgate.net The ratio of Brønsted to Lewis acids can, therefore, be optimized to maximize conversion. researchgate.netvub.ac.be While strong acidity can enhance conversion, it may also favor the formation of di-alkylated products. iitm.ac.in Conversely, weaker acid sites and lower temperatures tend to favor the formation of mono-alkylated resorcinol. iitm.ac.in

Alkylating Agents in Synthesis (e.g., tert-butanol (B103910), methyl-tert-butyl ether)

The choice of the alkylating agent is a key parameter in the synthesis of 5-tert-butylresorcinol and its isomers.

tert-Butanol: Tert-butanol is a commonly used alkylating agent in the Friedel-Crafts alkylation of resorcinol. iitm.ac.inutm.myrsc.org In the presence of an acid catalyst, tert-butanol generates the tert-butyl carbocation, which then acts as the electrophile. The reaction is typically carried out by refluxing a mixture of resorcinol, tert-butanol, and the catalyst. iitm.ac.in

Methyl-tert-butyl ether (MTBE): MTBE is another effective alkylating agent for this reaction. scispace.comresearchgate.net It can lead to the formation of both 4-tert-butylresorcinol and 4,6-di-tert-butylresorcinol. scispace.com Without a catalyst, MTBE does not lead to any product, demonstrating the necessity of an acid catalyst to generate the reactive electrophile. researchgate.net

Other alkylating agents mentioned in the broader context of Friedel-Crafts reactions include various alkyl halides. nih.gov

Regioselectivity and Isomer Formation (e.g., 4-tert-butylresorcinol, 4,6-di-tert-butylresorcinol, 2-tert-butylresorcinol)

The alkylation of resorcinol with a tert-butyl group can lead to a mixture of isomers, primarily 4-tert-butylresorcinol, 4,6-di-tert-butylresorcinol, and to a lesser extent, 2-tert-butylresorcinol. iitm.ac.in The hydroxyl groups of resorcinol are ortho-, para-directing, making positions 2, 4, and 6 susceptible to electrophilic attack.

4-tert-Butylresorcinol: This is often a major mono-alkylated product. iitm.ac.inscispace.com Its formation is favored under conditions that limit further alkylation, such as lower temperatures, weaker acid sites, or by using catalysts with specific pore structures that hinder the formation or diffusion of the di-alkylated product. iitm.ac.in

4,6-di-tert-Butylresorcinol: This di-alkylated product is often formed as a significant by-product or even the main product, especially with highly active catalysts, higher temperatures, and an excess of the alkylating agent. iitm.ac.inutm.my Its formation is considered to be thermodynamically favored. rsc.org Research indicates that the formation of 4,6-di-tert-butylresorcinol can occur on the external acid sites of zeolite catalysts. researchgate.net

2-tert-Butylresorcinol: The formation of 2-tert-butylresorcinol is generally less favored due to steric hindrance from the two adjacent hydroxyl groups.

The reaction often proceeds sequentially, with the mono-alkylated product forming first, which can then be further alkylated to the di-substituted product. iitm.ac.inrsc.org The relative reactivity of 4-tert-butylresorcinol is higher than resorcinol itself due to the electron-donating nature of the tert-butyl group, which can lead to the simultaneous formation of the di-substituted product. rsc.org

Table 1: Influence of Zeolite Catalyst Properties on Resorcinol Alkylation

| Catalyst | Key Property | Major Product(s) | Resorcinol Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| Zeolite Beta (Si/Al = 11) | High acid strength, large pores | 4,6-di-tert-butylresorcinol, 4-tert-butylresorcinol | 95 | 81 (for 4,6-DTBR) | utm.my |

| Zeolite Beta (Si/Al = 21) | Lower acid strength | 4,6-di-tert-butylresorcinol, 4-tert-butylresorcinol | 64 | 56 (for 4,6-DTBR) | utm.my |

| ITQ-6 (Delaminated Zeolite) | Mesoporous (3.5-4.0 nm) | 4-tert-butylresorcinol, 4,6-di-tert-butylresorcinol | 10x higher than microporous FER | Similar to FER (for 4,6-DTBR) | scispace.com |

| Acidified Montmorillonite-K10 | Large pores, strong acidity | 4,6-di-tert-butylresorcinol, 4-tert-butylresorcinol | >95 | Higher for 4,6-DTBR | iitm.ac.in |

| H-ZSM-5 | Small pores | 4-tert-butylresorcinol | Lower than acidified montmorillonite | Higher for 4-TBR | iitm.ac.in |

| Silylated H-BEA (3.7 wt% SiO2) | Narrowed pores, passivated external sites | 4-tert-butylresorcinol | 41 | 88 (for 4-TBR) | researchgate.net |

DTBR: di-tert-butylresorcinol; TBR: tert-butylresorcinol

Multi-Step Synthesis and Derivatization Strategies

While direct alkylation is common, multi-step synthetic sequences can also be employed to access specific resorcinol derivatives or to build more complex molecules from a this compound core. These strategies often involve the initial synthesis of a substituted resorcinol, followed by further functionalization.

An example of a multi-step approach involves the synthesis of 2-substituted-4,6-di-tert-butylresorcinols. This process starts with the alkylation of 4,6-di-tert-butylresorcinol with an alkyl halide in an aqueous alkali solution to prevent debutylization. The resulting 2-substituted-4,6-di-tert-butylresorcinol can then be debutylated to yield the corresponding 2-substituted-resorcinol. google.com

Acylation and Subsequent Reduction Pathways

A classical and widely employed route for the synthesis of alkylresorcinols involves a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone intermediate. pressbooks.puborganic-chemistry.org This method is advantageous as it circumvents the issues of polyalkylation and carbocation rearrangement often associated with direct Friedel-Crafts alkylation. pressbooks.pub

The first step is the Friedel-Crafts acylation of resorcinol. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring. organic-chemistry.org For the synthesis of this compound, resorcinol is reacted with a pivaloyl source, such as pivaloyl chloride or pivalic anhydride, in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. google.comgoogle.com The reaction yields an intermediate, 1-(2,4-dihydroxyphenyl)-2,2-dimethylpropan-1-one. The acyl group deactivates the aromatic ring, effectively preventing further acylation. pressbooks.pub

The second step involves the reduction of the carbonyl group of the intermediate ketone to a methylene (B1212753) group. Common methods for this transformation include the Clemmensen reduction, which uses zinc amalgam and hydrochloric acid, or the Wolff-Kishner reduction, which employs hydrazine (B178648) hydrate (B1144303) and a strong base at elevated temperatures. organic-chemistry.orggoogle.com Both methods effectively convert the ketone to the desired this compound.

| Reaction Stage | Key Reagents | General Conditions | Product |

| Acylation | Resorcinol, Pivaloyl Chloride (or Pivalic Anhydride), Lewis Acid (e.g., ZnCl₂, AlCl₃) | Heating in a suitable solvent (e.g., toluene, nitrobenzene) | 1-(2,4-dihydroxyphenyl)-2,2-dimethylpropan-1-one |

| Reduction | Ketone Intermediate, Reducing Agent (e.g., Zinc Amalgam/HCl or Hydrazine Hydrate/Base) | Clemmensen: Reflux with HCl. Wolff-Kishner: High temperature (170-220°C) in a high-boiling solvent. google.com | This compound |

Titanium-Mediated Coupling Reactions involving Unprotected Resorcinols and Ketones

A more recent and atom-efficient methodology involves the direct coupling of unprotected resorcinols with ketones, mediated by titanium(IV) alkoxides. acs.org This process avoids the need for protecting groups on the resorcinol hydroxyls and proceeds with good selectivity. acs.org

The reaction is typically carried out by treating a mixture of resorcinol and a ketone with a titanium reagent, such as titanium(IV) isopropoxide (Ti(OiPr)₄), in a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org The proposed mechanism suggests an initial ligand exchange between resorcinol and the titanium alkoxide. acs.org This is followed by the activation of the ketone by the resulting titanium complex, bringing the two reactants into close proximity and facilitating an intramolecular carbon-carbon bond formation. acs.org

For the synthesis of a this compound analogue, resorcinol can be coupled with a ketone like N-Boc-4-piperidone. This reaction initially forms a tertiary alcohol intermediate. acs.org Subsequent treatment with a trace amount of acid, often accompanied by heating, leads to the dehydration of the alcohol to yield the corresponding alkene-substituted resorcinol analogue. acs.org This method represents a significant advancement for creating complex resorcinol derivatives under relatively mild conditions.

| Parameter | Description | Example |

| Substrates | Unprotected Resorcinol, Ketone | Resorcinol, N-Boc-4-piperidone acs.org |

| Mediator | Titanium(IV) Alkoxide | Titanium(IV) isopropoxide (Ti(OiPr)₄) acs.org |

| Mechanism | Ligand exchange, Ketone activation, C-C bond formation, Dehydration | Formation of a titanium-resorcinol complex followed by intramolecular addition to the ketone. acs.org |

| Final Product Type | Alkene-substituted Resorcinol Analogue | tert-Butyl-4-(2,4-dihydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate acs.org |

Preparation from Precursor Compounds and Iodinated Intermediates

The synthesis of this compound can also be achieved through the functionalization of pre-activated resorcinol derivatives, such as iodinated intermediates. This approach relies on modern cross-coupling reactions to form the crucial carbon-carbon bond between the aromatic ring and the tert-butyl group.

The first step in this pathway is the preparation of an iodinated resorcinol precursor. Resorcinol can be selectively iodinated at various positions depending on the reagents and conditions used. For instance, reaction with iodine monochloride (ICl) in an ethereal solvent can yield 4-iodoresorcinol. scispace.com More exhaustive iodination using iodine and a base like sodium bicarbonate can produce di- and tri-iodinated resorcinols. scispace.com

Once the iodinated resorcinol is obtained, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to introduce the tert-butyl group. nih.gov This reaction involves coupling the iodinated resorcinol with a suitable organoboron reagent, like tert-butylboronic acid or its esters, in the presence of a palladium catalyst and a base. nih.govyoutube.com This methodology is highly versatile and tolerates a wide range of functional groups, offering a powerful tool for constructing substituted phenols. nih.gov

| Reaction Stage | Key Reagents & Components | General Conditions | Product |

| Iodination | Resorcinol, Iodinating Agent (e.g., ICl, I₂/NaHCO₃) | Controlled temperature (e.g., 0°C to room temp) in a suitable solvent (e.g., diethyl ether, water). scispace.com | Iodoresorcinol (e.g., 4-Iodoresorcinol) |

| Cross-Coupling | Iodoresorcinol, tert-Butylboronic Acid, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Inert atmosphere, heating in a solvent mixture (e.g., Toluene/Ethanol/Water). | This compound |

Mechanistic Investigations of Biological Activity in Vitro and Biochemical Studies

Enzyme Inhibition Studies

The primary mechanism by which 4-n-butylresorcinol exerts its biological effects is through the inhibition of key enzymes involved in melanogenesis, the process of melanin (B1238610) production.

Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the initial and essential steps. 4-n-butylresorcinol has been extensively studied for its potent inhibitory effects on this enzyme.

In cell-free systems, 4-n-butylresorcinol has demonstrated a direct and potent inhibitory effect on tyrosinase activity. nih.govresearchgate.net Studies have shown that it can completely inhibit the enzyme at concentrations above 100 μmol/L. nih.gov This direct interaction with the enzyme, independent of cellular processes, underscores its potential as a targeted inhibitor of melanin synthesis.

Kinetic studies have revealed that 4-n-butylresorcinol acts as a competitive inhibitor of tyrosinase. mdpi.com This means it competes with the natural substrate, L-DOPA, for binding to the active site of the enzyme. mdpi.com The inhibitor constant (Ki) for 4-butylresorcinol (B146731) with human tyrosinase has been determined to be 9 μmol/L. jst.go.jp This competitive mechanism of action is due to the structural similarity between 4-n-butylresorcinol and the tyrosinase substrates. mdpi.com

Numerous studies have compared the tyrosinase inhibitory efficacy of 4-n-butylresorcinol with other well-known agents like kojic acid, hydroquinone (B1673460), and arbutin (B1665170). Research has consistently shown that 4-n-butylresorcinol is a significantly more potent inhibitor of human tyrosinase. qvsiete.commdpi.com

One study found that 4-n-butylresorcinol has an IC₅₀ (half-maximal inhibitory concentration) of 21 μmol/L for human tyrosinase, making it over 20 times more potent than kojic acid, which has an IC₅₀ of 500 μmol/L. nih.govqvsiete.com In the same study, arbutin and hydroquinone were found to be weak inhibitors, with IC₅₀ values in the millimolar range. qvsiete.com Another study confirmed the superior potency of 4-n-butylresorcinol, reporting an IC₅₀ of 13.5 μmol/L for the inhibition of melanin production in a skin model, while kojic acid had an IC₅₀ greater than 400 μmol/L. qvsiete.com

| Compound | IC₅₀ (μmol/L) | Reference |

|---|---|---|

| 4-n-Butylresorcinol | 21 | nih.govqvsiete.com |

| Kojic Acid | 500 | nih.govqvsiete.com |

| Hydroquinone | ~4400 | qvsiete.com |

| Arbutin | ~6500 | qvsiete.com |

An important aspect of tyrosinase inhibitors is their specificity. While many compounds are effective against mushroom tyrosinase, a common model in research, their efficacy against human tyrosinase can differ significantly. atlantis-press.com 4-n-butylresorcinol has been shown to be a potent inhibitor of human tyrosinase. nih.govqvsiete.com In contrast, some other inhibitors that are effective against mushroom tyrosinase show poor activity against the human enzyme. qvsiete.com This highlights the importance of using human tyrosinase in screening for effective depigmenting agents for human use. atlantis-press.com

In addition to its potent inhibition of tyrosinase, 4-n-butylresorcinol also targets another key enzyme in the melanogenesis pathway: tyrosinase-related protein-1 (TRP-1). nih.govmdpi.comdovepress.com TRP-1, also known as DHICA oxidase, is involved in the later stages of melanin synthesis, specifically the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) to produce eumelanin. jst.go.jp By inhibiting both tyrosinase and TRP-1, 4-n-butylresorcinol provides a dual-action approach to reducing melanin production. nih.govmdpi.com

Tyrosinase Inhibition Mechanisms

Cellular Melanin Production Modulation

The influence of certain resorcinol (B1680541) derivatives on melanogenesis, the process of melanin production, has been a subject of significant in vitro research. Studies utilizing various cell lines, such as B16 murine melanoma cells and Mel-Ab cells, have been instrumental in elucidating the mechanisms by which these compounds modulate melanin synthesis at a cellular level.

Effects on Melanogenesis Pathways in In Vitro Cell Lines (e.g., B16 Murine Melanoma Cells, Mel-Ab Cells)

Investigations into the effects of resorcinol derivatives on melanogenesis have demonstrated their potential to inhibit melanin production. In studies using the spontaneously immortalized mouse melanocyte cell line, Mel-Ab, which is known for its high melanin output, 4-n-butylresorcinol was shown to significantly inhibit melanin synthesis in a concentration-dependent manner. nih.govjst.go.jpresearchgate.net This inhibitory action is primarily attributed to the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway. nih.govjst.go.jpresearchgate.net

Similarly, research on B16 murine melanoma cells has shown that various resorcinol derivatives can significantly reduce melanin content. mdpi.comresearchgate.net One study found that at a concentration of 10 µM, a series of synthesized resorcinol derivatives effectively decreased melanin levels compared to control cells. mdpi.com In some instances, the culture medium of control B16 melanoma cells turned black due to melanin release, whereas the medium containing resorcinol derivatives showed almost no color change. mdpi.com The inhibitory effect of these compounds on melanin production highlights their role as potential modulators of melanogenesis. mdpi.commdpi.com

Table 1: Effect of 4-n-Butylresorcinol on Melanin Content in Mel-Ab Cells

| Concentration (µM) | Melanin Content (% of Control) | Reference |

|---|---|---|

| 1 | ~90% | researchgate.net |

| 10 | ~60% | researchgate.net |

| 50 | ~40% | researchgate.net |

| 100 | ~30% | researchgate.net |

Evaluation of Cellular Viability in Research Models

A critical aspect of evaluating any compound for biological activity is assessing its effect on cell viability. In the context of melanogenesis inhibitors, it is crucial that the reduction in melanin is not a secondary effect of cytotoxicity.

Studies on both B16 melanoma cells and Mel-Ab cells have addressed this. In Mel-Ab cells, 4-n-butylresorcinol was found to be non-cytotoxic at concentrations ranging from 1 µM to 100 µM, the same range in which it effectively inhibits melanin synthesis. researchgate.net A crystal violet assay confirmed that cell viability was not compromised within these effective concentrations. chemsrc.com

Similarly, research involving a variety of resorcinol derivatives on B16 melanoma cells at a concentration of 10 µM showed no significant changes in cell viability compared to untreated control cells. mdpi.comresearchgate.net This lack of cytotoxicity at effective concentrations suggests that the observed reduction in melanin is a targeted effect on the melanogenesis pathway rather than a result of general cell death. mdpi.com

Table 2: Cellular Viability in the Presence of Resorcinol Derivatives

| Cell Line | Compound | Concentration | Effect on Viability | Reference |

|---|---|---|---|---|

| Mel-Ab Cells | 4-n-Butylresorcinol | 1-100 µM | No significant cytotoxicity | researchgate.net |

| B16 Melanoma Cells | Resorcinol Derivatives | 10 µM | No significant changes | mdpi.comresearchgate.net |

Influence on Intracellular Signaling Pathways Associated with Melanin Synthesis (e.g., Extracellular Signal-Regulated Kinase (ERK), Akt, Microphthalmia-Associated Transcription Factor (MITF), cAMP Response Element Binding Protein (CREB))

The regulation of melanogenesis is a complex process involving multiple intracellular signaling pathways. Key players in this process include the Microphthalmia-Associated Transcription Factor (MITF), which is a master regulator of melanogenic genes like tyrosinase. nih.govtandfonline.com The expression and activity of MITF are, in turn, controlled by upstream signaling cascades, including the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which activates the cAMP Response Element Binding Protein (CREB), and the Mitogen-Activated Protein Kinase (MAPK) pathways, such as the Extracellular Signal-Regulated Kinase (ERK) and p38 MAPK pathways. nih.govtandfonline.com

Interestingly, studies on 4-n-butylresorcinol, a close structural analog of 5-tert-butylresorcinol, have shown that its potent inhibitory effect on melanin synthesis appears to be independent of these major signaling pathways. nih.govjst.go.jp Research in Mel-Ab cells demonstrated that 4-n-butylresorcinol did not induce the activation (phosphorylation) of ERK or Akt. nih.govresearchgate.net Furthermore, it did not cause the degradation of MITF or affect the phosphorylation of CREB, which is a key step in stimulating MITF expression. nih.govjst.go.jpchemsrc.com These findings strongly suggest that the hypopigmentary effect of 4-n-butylresorcinol is not mediated through the modulation of the ERK, Akt, or CREB-MITF signaling axes but rather through the direct inhibition of tyrosinase enzyme activity. nih.govchemicalbook.com

In contrast, studies on the parent compound, resorcinol, have indicated that it can influence these pathways, reducing intracellular cAMP levels and activating p38 MAPK signaling to exert its anti-melanogenic effects. tandfonline.com This highlights that while direct enzyme inhibition is a primary mechanism for some alkylresorcinols, modulation of signaling pathways is a mechanism employed by the broader resorcinol class. tandfonline.comkoreamed.org

Antioxidant and Antigenotoxic Properties (within Alkylresorcinol Class)

The biological activities of alkylresorcinols extend beyond the modulation of melanogenesis. As a class of phenolic lipids, they have been investigated for their antioxidant and antigenotoxic capabilities, which are significant for cellular protection against oxidative stress and DNA damage.

In Vitro Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging, Inhibition of Copper-Mediated LDL Oxidation)

Alkylresorcinols have demonstrated antioxidant activity in various in vitro models, although their potency can vary depending on the specific assay and the molecular structure. researchgate.netresearchgate.net In assays measuring direct radical scavenging activity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, long-chain 5-n-alkylresorcinols were found to be less active than other well-known antioxidants like ferulic acid, Trolox, and tocopherols. researchgate.netmdpi.com The DPPH radical reduction by alkylresorcinol homologues (C15:0 to C25:0) was not significantly dependent on the length of the alkyl side chain. researchgate.net

However, alkylresorcinols have shown significant efficacy in preventing lipid peroxidation. researchgate.net A notable finding is their ability to inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro. researchgate.netmdpi.com For instance, at a concentration of 25 µM, pentadecylresorcinol (a C15:0 alkylresorcinol) increased the lag time of LDL oxidation by 65 minutes. researchgate.net This suggests that while their direct radical scavenging might be modest, alkylresorcinols are effective antioxidants in lipid-rich environments like cell membranes and lipoproteins. researchgate.netresearchgate.net This protective effect against LDL oxidation is a key aspect of their antioxidant profile. researchgate.net

Table 3: Antioxidant Activity of Alkylresorcinols

| Assay | Compound Class/Example | Observation | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Long-chain 5-n-alkylresorcinols | Less active than ferulic acid and tocopherols | researchgate.netmdpi.com |

| Inhibition of Copper-Mediated LDL Oxidation | Pentadecylresorcinol (25 µM) | Increased oxidation lag time by 65 min | researchgate.net |

Antigenotoxic Effects in Cellular Models

Beyond their antioxidant properties, alkylresorcinols have been shown to possess antigenotoxic effects, meaning they can protect cells from DNA damage induced by genotoxic agents. researchgate.net This protective capacity has been demonstrated using the single-cell gel electrophoresis, or "comet," assay. researchgate.netnih.govnih.gov

In one study, incubating HT29 human colon cancer cells with 5-n-alkylresorcinols (with chain lengths from C15:0 to C23:0) enhanced the cells' ability to protect themselves against DNA damage caused by hydrogen peroxide (H₂O₂) and genotoxic fecal water samples. researchgate.net The ability of alkylresorcinols to interact with and incorporate into biological membranes due to their amphipathic nature is thought to contribute to this protective effect. researchgate.net These findings indicate that alkylresorcinols can play a role in maintaining genomic integrity under conditions of oxidative stress. researchgate.netmdpi.com

Derivatives and Structure Activity Relationship Studies

Design Principles for Novel Resorcinol (B1680541) Derivatives

The design of new resorcinol derivatives is guided by several key principles aimed at enhancing their biological efficacy, particularly as tyrosinase inhibitors. The foundational element of these designs is the resorcinol (1,3-dihydroxybenzene) structure, which is considered the active component. mdpi.com Modifications are strategically applied to this core to improve properties like cell penetration and enzyme interaction.

A primary design strategy involves increasing the lipophilicity of the molecule to enhance its ability to pass through cellular membranes. mdpi.com This is often achieved by attaching alkyl chains of varying lengths to the resorcinol ring. mdpi.comresearchgate.net The length of this chain is a critical factor, as it can alter the distance between the active resorcinol ring and any attached functional groups, potentially influencing the molecule's interaction with the target enzyme. mdpi.com

Another principle is the introduction of different functional groups through processes like esterification. mdpi.comresearchgate.net Groups such as ethyl, glyceryl, and L-ascorb-6-yl have been explored. mdpi.comresearchgate.net The choice of the functional group is deliberate; for instance, ascorbyl groups are added with the expectation of achieving synergistic effects. mdpi.com The combination of a resorcinol skeleton with other structures, such as glucose, has also been investigated to create hybrid molecules with potentially significant inhibitory effects. nih.govtandfonline.com Structure-activity relationship (SAR) studies reveal that the resorcinol construction is crucial for potent tyrosinase inhibition. nih.gov

Synthesis and Characterization of Derivatized 5-tert-Butylresorcinol Analogues

While specific studies on this compound derivatives are limited, the synthesis and characterization of analogous resorcinol derivatives provide a clear framework for this process. A common synthetic route is the esterification of the resorcinol structure. mdpi.comresearchgate.netnii.ac.jp This method has been used to create a series of derivatives by linking various functional groups (e.g., L-ascorb-6-yl, ethyl, glyceryl) to the 4-position of the resorcinol ring via alkyl chains of different lengths (from n=2 to 5). mdpi.comresearchgate.netresearchgate.net

Other synthetic methodologies employed in creating resorcinol derivatives include the Wittig and Horner-Wadsworth-Emmons reactions, which are used for carbon-carbon olefination to produce alkenes from aldehydes or ketones. researchgate.net For the synthesis of resorcinol alkyl glucosides, Koenigs-Knorr glycosylation is a key step. researchgate.net

Following synthesis, the characterization of these new analogues is essential to confirm their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for this purpose, providing detailed information about the molecular structure of the synthesized derivatives. mdpi.comresearchgate.netresearchgate.netnii.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to understand the relationship between the chemical structures of compounds and their biological activities. nih.govcore.ac.uk In the context of resorcinol derivatives, QSAR models are developed to predict their efficacy as tyrosinase inhibitors. nih.govmdpi.com These models establish a mathematical correlation between the molecular descriptors of the inhibitors and their ability to inhibit the enzyme. core.ac.uk

The development of a QSAR model involves compiling a library of known inhibitors, calculating their molecular descriptors, and using statistical methods, such as multiple linear regression, to create a predictive equation. core.ac.uk This approach allows for the virtual screening of large databases of chemical compounds to identify novel and potent inhibitors before undertaking laboratory synthesis and testing. nih.gov For instance, a QSAR model was developed using the PYTHON programming language and its PyQSAR package to predict the inhibitory activity of compounds against human tyrosinase. core.ac.uk Such models are crucial tools in designing new derivatives, as demonstrated in a study where the addition of a hydrophobic moiety to 2,4-resorcinol derivatives was predicted to augment tyrosinase inhibitory potency, a finding later confirmed by experimental results. acs.org

The lipophilicity of a compound, often quantified by the calculated logarithm of the partition coefficient (cLogP), is a critical factor influencing its biological activity. It is generally accepted that higher lipophilicity corresponds to better penetration of cell membranes. mdpi.com Studies on resorcinol derivatives have specifically investigated the correlation between cLogP values and their effects on melanin (B1238610) production and tyrosinase activity.

One study synthesized twelve different resorcinol derivatives and analyzed this relationship. mdpi.com A scatter diagram plotting the total melanin content against the cLogP values of the derivatives showed a weak negative correlation (r = -0.56). mdpi.com This indicates that as the lipophilicity of the compounds increased, the melanin content tended to decrease. mdpi.com

The same study also examined the effect on tyrosinase activity. It was observed that as the cLogP value increased, the tyrosinase activity was reduced. mdpi.com The relationship suggested that the cLogP value is linked to the uptake of the resorcinol derivatives into melanoma cells, which in turn affects the melanin content by directly inhibiting tyrosinase activity. mdpi.com A key finding from this research was that the most significant inhibition of melanin production occurred when the cLogP value of the resorcinol derivative was approximately 2. mdpi.comresearchgate.netnii.ac.jp

Interactive Data Table: Correlation of cLogP with Biological Activity for Resorcinol Derivatives

The following table presents data from a study on synthesized resorcinol derivatives, showing their calculated lipophilicity (cLogP) and their measured effects on tyrosinase activity and melanin content in B16 melanoma cells. mdpi.comresearchgate.net

| Sample Name | Molecular Weight | cLogP | Tyrosinase Activity (%) | Melanin Content (%) |

| Control | N/A | N/A | 100.0 | 100.0 |

| 4-n-butylresorcinol | 166.22 | 2.58 | 51.5 | 39.5 |

| A-C2 | 340.29 | -1.16 | 73.1 | 96.6 |

| A-C3 | 354.31 | -0.67 | 64.9 | 67.8 |

| A-C4 | 368.34 | -0.18 | 42.1 | 58.0 |

| A-C5 | 382.37 | 0.31 | 59.9 | 60.1 |

| E-C2 | 210.23 | 1.83 | 46.1 | 74.5 |

| E-C3 | 224.26 | 2.32 | 52.8 | 66.2 |

| E-C4 | 238.28 | 2.81 | 48.1 | 58.7 |

| E-C5 | 252.31 | 3.30 | 48.6 | 60.4 |

| G-C2 | 240.25 | 0.03 | 66.8 | 79.2 |

| G-C3 | 254.28 | 0.52 | 48.1 | 63.8 |

| G-C4 | 268.31 | 1.01 | 48.0 | 58.0 |

| G-C5 | 282.33 | 1.50 | 48.9 | 59.9 |

Data sourced from a 2020 study by Tokudome et al. published in the journal Cosmetics. mdpi.comresearchgate.net A-Cn: Ascorbyl group derivatives, E-Cn: Ethyl group derivatives, G-Cn: Glyceryl group derivatives, where 'n' is the number of carbon atoms in the methylene (B1212753) chain.

Advanced Spectroscopic and Computational Analyses

Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data on the molecular structure and functional groups of 5-tert-butylresorcinol by observing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the NMR spectra provide definitive confirmation of its molecular skeleton.

In the ¹H NMR spectrum, the nine equivalent protons of the tert-butyl group produce a sharp, strong singlet, typically observed around 1.3 ppm. The aromatic protons on the resorcinol (B1680541) ring exhibit distinct signals based on their positions relative to the hydroxyl and tert-butyl groups. The proton at the C2 position, situated between the two hydroxyl groups, typically appears as a triplet, while the protons at the C4 and C6 positions also show characteristic splitting patterns. The hydroxyl protons often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum corroborates this structure, showing distinct signals for the quaternary carbons of the tert-butyl group, the aromatic carbons directly bonded to the hydroxyl groups, the carbon bonded to the tert-butyl group, and the remaining aromatic carbons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data are predicted based on structure and typical chemical shifts for the functional groups.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Signal Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.3 | Singlet (s) | 9 equivalent protons, highly shielded. |

| Ar-H (C2) | ~6.2-6.4 | Triplet (t) | Proton situated between two electron-donating -OH groups. | |

| Ar-H (C4, C6) | ~6.8-7.0 | Doublet (d) | Two equivalent protons ortho to one -OH group. | |

| -OH | Variable (e.g., ~8.5-9.5) | Broad Singlet (br s) | Chemical shift is dependent on solvent, temperature, and concentration. | |

| ¹³C | -C(CH₃)₃ | ~34-36 | Quaternary carbon of the tert-butyl group. | |

| -C(CH₃)₃ | ~30-32 | Methyl carbons of the tert-butyl group. | ||

| Ar-C (C1, C3) | ~155-158 | Carbons bonded to hydroxyl groups. | ||

| Ar-C (C5) | ~140-145 | Carbon bonded to the tert-butyl group. | ||

| Ar-C (C2) | ~102-105 | Carbon between the two hydroxyl groups. | ||

| Ar-C (C4, C6) | ~110-115 | Remaining aromatic carbons. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄O₂), the calculated exact mass is 166.0994 u. HRMS can confirm this mass with high precision, typically within a few parts per million (ppm), which is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (•CH₃, 15 u) to form a highly stable tertiary carbocation. This results in a prominent peak at m/z 151.0915, which is often the base peak in the spectrum. researchgate.netlibretexts.org

Table 2: HRMS Data and Predicted Fragmentation for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₁₀H₁₄O₂]⁺• | 166.0994 | Molecular Ion |

| [M - CH₃]⁺ | [C₉H₁₁O₂]⁺ | 151.0759 | Loss of a methyl radical from the tert-butyl group, often the base peak. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis (e.g., for catalysts)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. While not typically used for bulk analysis of a pure compound like this compound, it is invaluable for studying its interactions when adsorbed on a surface, such as a catalyst or biomaterial. semanticscholar.org

If this compound were immobilized on a substrate, XPS could distinguish the different chemical environments of its carbon and oxygen atoms. The C 1s spectrum would be deconvoluted into components representing aliphatic carbon (C-C/C-H) in the tert-butyl group, aromatic carbon (C=C), and carbon singly bonded to oxygen (C-O) in the phenol (B47542) rings. researchgate.netresearchgate.net Similarly, the O 1s spectrum would show a characteristic peak for the hydroxyl (C-O-H) groups. xpsfitting.com Shifts in these binding energies upon interaction with a surface (e.g., a metal catalyst) can provide insights into the nature of the chemical bonding.

Table 3: Expected Core-Level Binding Energies for Surface-Adsorbed this compound Data are based on typical binding energies for organic functional groups and are referenced to the C 1s peak for adventitious carbon at 284.8 eV.

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (aliphatic/aromatic) | ~284.8 |

| C-O (hydroxyl) | ~286.0 - 286.5 | |

| Note: These peaks would overlap and require deconvolution. | ||

| O 1s | C-O-H (hydroxyl) | ~532.8 - 533.6 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent feature is a broad, strong absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in the hydrogen-bonded hydroxyl groups. orgchemboulder.com The C-H stretching vibrations of the tert-butyl group appear as strong, sharp peaks just below 3000 cm⁻¹ (aliphatic C-H), while the aromatic C-H stretches are typically weaker and appear just above 3000 cm⁻¹. vscht.cz The aromatic ring itself is identified by C=C stretching vibrations in the 1500-1620 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3200 (broad, strong) | O-H stretch | Phenolic hydroxyl (-OH) |

| 3100 - 3000 (weak to medium) | C-H stretch | Aromatic C-H |

| 2960 - 2850 (strong) | C-H stretch | Aliphatic C-H (tert-butyl) |

| 1620 - 1500 (medium) | C=C stretch | Aromatic ring |

| 1300 - 1200 (strong) | C-O stretch | Phenolic C-O |

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insight into molecular properties and reaction pathways that can be difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Reaction Mechanisms (e.g., Copper(II)-Mediated Autoxidation)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly powerful for elucidating complex reaction mechanisms, mapping transition states, and calculating reaction energetics.

The copper(II)-mediated autoxidation of alkylresorcinols, including tert-butyl substituted variants, has been a subject of mechanistic investigation. nih.gov Experimental studies on compounds like 4-tert-butylresorcinol show that in the presence of Cu(II) and oxygen, the molecule undergoes oxygenation at activated positions on the aromatic ring. nih.gov

DFT studies can be employed to model the proposed mechanism for this transformation. The key initial step is believed to be the formation of a copper(II)-resorcinolate complex. DFT calculations can model the geometry and electronic structure of this intermediate. The subsequent crucial step involves the equilibration of this complex with a charge-transfer radical form. This radical species then reacts regioselectively with molecular oxygen (O₂). nih.gov DFT is used to calculate the energy barriers (activation energies) for the different possible pathways, including oxygen attack, potential rearrangement of the tert-butyl group, and subsequent steps leading to the final oxidized products, such as 5-tert-Butyl-2-hydroxy-1,4-benzoquinone. nih.gov By comparing the calculated energy profiles, the most favorable reaction pathway can be identified, providing a detailed, molecular-level understanding that complements experimental observations.

Molecular Docking and Binding Affinity Predictions for Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a target enzyme at the molecular level. While specific docking studies on this compound are not extensively detailed in publicly available literature, research on its closely related and commercially significant isomer, 4-n-butylresorcinol, provides critical insights into how this class of compounds interacts with various enzymes. These computational analyses help elucidate the structural basis for the compound's biological activity and guide the design of more potent inhibitors.

The primary enzymatic target for butylresorcinol compounds is tyrosinase, the key enzyme in the melanin (B1238610) biosynthesis pathway. nih.govnih.gov Molecular docking simulations have been performed to understand how 4-n-butylresorcinol binds to this enzyme. Studies have investigated its interaction with different forms of tyrosinase, such as met-tyrosinase (Em) and oxy-tyrosinase (Eox). nih.gov Docking results indicate that 4-n-butylresorcinol orients itself within the enzyme's active site, positioning its hydroxyl groups in proximity to the catalytic copper ions. nih.govmdpi.com Specifically, docking to the met-tyrosinase form shows the hydroxyl group at the C-1 position oriented toward copper atom A (CuA), similar to the natural substrate, L-tyrosine. nih.gov In the oxy-tyrosinase form, the molecule is positioned with its C-6 carbon ready for hydroxylation, indicating it can act as a substrate. nih.gov This binding within the hydrophobic pocket surrounding the binuclear copper active site is believed to be fundamental to its potent inhibitory action. mdpi.com

Beyond its well-documented effect on tyrosinase, computational studies have explored the interaction of 4-butylresorcinol (B146731) with other significant enzymes, namely 3-hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) reductase and urease. tandfonline.comsemanticscholar.org These theoretical calculations predict the inhibitory potential of the compound against these targets. For HMG-CoA reductase, the enzyme involved in cholesterol synthesis, 4-butylresorcinol was predicted to have a docking score of -3.17. semanticscholar.org The simulation revealed a pi-cation interaction between the aromatic ring of the compound and the amino acid residue ARG 609. semanticscholar.org In the case of the urease enzyme, which is implicated in infections by urease-producing bacteria, 4-butylresorcinol exhibited a more favorable docking score of -4.96. semanticscholar.org The key interaction predicted was a hydrogen bond formed between a hydroxyl group on the resorcinol structure and the residue ASP 633. semanticscholar.org

These molecular docking predictions, which correlate with in-vitro inhibitory activity (IC50 values of 182.04 µM for HMG-CoA reductase and 91.44 µM for urease), underscore the potential of butylresorcinol derivatives to interact with multiple enzymatic targets. semanticscholar.org

The detailed findings from these molecular docking studies are summarized in the table below.

| Target Enzyme | PDB ID | Predicted Binding Affinity / Docking Score | Key Interacting Residues / Interactions |

|---|---|---|---|

| Tyrosinase | Not Specified | Not Specified | Oriented with C-1 hydroxyl toward CuA in the active site. nih.gov |

| HMG-CoA Reductase | 4I6A | -3.17 | Pi-cation interaction with ARG 609. semanticscholar.org |

| Urease | 4H9M | -4.96 | Hydrogen bond with ASP 633. semanticscholar.org |

Research on Reactivity and Degradation Pathways

Oxidation Reactions

The oxidation of 5-tert-Butylresorcinol is a significant aspect of its chemical profile, leading to the formation of various quinone-type structures. The mechanisms and products of these reactions are influenced by factors such as the catalyst and the position of substituents on the resorcinol (B1680541) ring.

While the copper(II)-mediated oxidation of many phenols typically results in oxidative coupling, 5-alkylresorcinols, including this compound, exhibit a different reaction pathway, undergoing oxygenation. acs.orgacs.org The presence of the two hydroxyl groups in the resorcinol structure makes it more electron-rich compared to single phenols, facilitating this alternative oxidation route when catalyzed by Copper(II). acs.org

The key step in this process is believed to be the equilibration of a copper(II)-resorcinolate complex with a charge-transfer radical form. acs.orgresearchgate.netresearchgate.net This radical intermediate is crucial for the subsequent reaction with molecular oxygen. acs.orgresearchgate.net This mechanism allows for the autoxidation of the compound to proceed in the presence of Cu(II) where it might not otherwise occur. acs.org The reaction is notable because it utilizes Cu(II) directly, whereas many copper-mediated oxygenations of phenols require the use of Cu(I) complexes to first activate the oxygen. acs.org

The copper(II)-mediated autoxidation of tert-butylated resorcinols demonstrates specific regioselectivity, leading to a mixture of products. acs.org The primary product formed from the oxidation of related tert-butylresorcinols is 5-tert-Butyl-2-hydroxy-1,4-benzoquinone. acs.orgacs.orgresearchgate.netresearchgate.net

The oxidation process can occur at different positions on the aromatic ring:

Direct Oxygenation: Oxygenation occurs at open, activated positions on the resorcinol ring. acs.orgresearchgate.net For 5-alkylresorcinols, the C4-position (ortho to one hydroxyl group and para to the other) is the most activated site, leading to a relatively clean reaction. acs.org

Oxygenation at Substituted Positions: At the carbon atom bearing the tert-butyl group, oxygenation proceeds via two competing pathways:

Loss of the tert-butyl group: The group is eliminated as isobutylene. acs.orgresearchgate.net

1,2-rearrangement of the tert-butyl group: The tert-butyl group migrates to an adjacent carbon atom on the ring. acs.orgresearchgate.netresearchgate.net

The final product mixture can also contain compounds formed from the coupling of metastable electrophilic and nucleophilic side products that are initially generated. acs.orgresearchgate.net

Table 1: Major Products in Copper(II)-Mediated Oxidation of tert-Butylresorcinols

| Starting Material | Major Product | Other Processes |

| 4-tert-Butylresorcinol | 5-tert-Butyl-2-hydroxy-1,4-benzoquinone | Loss of isobutylene, 1,2-rearrangement of tert-butyl group |

| 4,6-di-tert-Butylresorcinol (B1329516) | 5-tert-Butyl-2-hydroxy-1,4-benzoquinone | Direct oxygenation, Loss of isobutylene, 1,2-rearrangement of tert-butyl group |

Data sourced from studies on tert-butylresorcinol analogues. acs.orgresearchgate.netresearchgate.net

The formation of a charge-transfer radical is a pivotal step in the proposed mechanism for the copper(II)-mediated autoxidation of tert-butylresorcinols. acs.orgacs.orgresearchgate.netresearchgate.net This key intermediate arises from the equilibrium between the copper(II)-resorcinolate complex and the radical form. acs.orgresearchgate.net

Once formed, this radical species reacts regioselectively with molecular oxygen (O₂). acs.orgresearchgate.netresearchgate.net The selectivity of this reaction is governed by the principles of resonance within the radical intermediate, which dictates the most favorable positions for oxygen attack. acs.org This mechanism explains the observed product distribution, including the formation of the major product, 5-tert-Butyl-2-hydroxy-1,4-benzoquinone, and other side products. acs.orgresearchgate.net

Stability and Photoreactivity Studies (Focus on Chemical Stability under Light Exposure)

The stability of resorcinol derivatives under light is a critical factor for their practical applications. Studies on related compounds provide insight into the likely photoreactivity of this compound.

Research on 4-butylresorcinol (B146731), a structural isomer, has shown it to be non-photoreactive. ipp.ptnih.govresearchgate.net Photoreactivity assessments using a Reactive Oxygen Species (ROS) assay, which measures the generation of reactive species upon exposure to UV-visible light, classified 4-butylresorcinol as a non-photoreactive substance. nih.gov This suggests that the compound does not readily generate harmful reactive species when exposed to light, indicating good photostability. nih.gov

Furthermore, studies on the parent compound, resorcinol, indicate that it is stable in aqueous solutions when protected from light. europa.eu The photocatalytic degradation of other related phenolic compounds, such as 4-tert-butylphenol, has been studied, revealing that hydrophobicity can influence the degradation pathway at a catalyst surface. open.ac.uk Given its structure, this compound is expected to exhibit adequate stability under normal light exposure conditions, similar to its close analogues.

Table 2: Photoreactivity Data for Related Resorcinol Derivatives

| Compound | Assay Method | Result | Conclusion |

| 4-Butylresorcinol | Reactive Oxygen Species (ROS) Assay | SO < 25 and SA < 20 | Non-photoreactive |

| Resorcinol | Stability in aqueous solution | Stable for 9 days at 4°C | Stable when protected from light |

Data sourced from studies on resorcinol and its 4-butyl isomer. nih.goveuropa.eu

Analytical Chemistry Approaches for 5 Tert Butylresorcinol Research

Chromatographic Methods

Chromatography is a cornerstone technique for the analysis of 5-tert-Butylresorcinol, providing powerful separation capabilities that are essential for both quantification and identification.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification and purity assessment of this compound and its related isomers, such as 4-n-butylresorcinol. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, typically employing a C18 stationary phase column. researchgate.netugm.ac.id This method allows for the effective separation of the analyte from impurities and formulation excipients.

The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified to control the ionization state of the phenolic hydroxyl groups. researchgate.netresearchgate.net Detection is most often achieved using a UV detector, with the wavelength set around 280 nm, which corresponds to an absorbance maximum for the resorcinol (B1680541) structure. nih.govsigmaaldrich.com For purity analysis, HPLC with area normalization is used to calculate the percentage of the main compound, with purity levels often expected to be ≥98%. The development of an HPLC method for related compounds like resorcinol and 4-n-butylresorcinol has been optimized using response surface methodologies to fine-tune separation conditions such as mobile phase composition and flow rate. researchgate.net

Table 1: Example of RP-HPLC Conditions for Analysis of Resorcinol Derivatives This table is an illustrative example based on published methods for similar compounds.

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netugm.ac.idnih.gov |

| Mobile Phase | Methanol:Water:Glacial Acetic Acid (79:20:1 v/v) | researchgate.net |

| Acetonitrile:Water (Gradient or Isocratic) | sielc.com | |

| Flow Rate | 0.6 - 1.0 mL/min | researchgate.netnih.gov |

| Detection | UV at 279-280 nm | researchgate.netnih.gov |

| Injection Volume | 10 µL | nih.gov |

| Column Temp. | 25 - 40 °C | nih.govrasayanjournal.co.in |

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, Gas Chromatography coupled with Mass Spectrometry (GC/MS) offers high selectivity and sensitivity. cdc.gov This technique is particularly useful for identifying and quantifying trace amounts of the compound and its potential byproducts or contaminants, like residual solvents.

Sample preparation is a critical step and may involve liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether or solid-phase microextraction (SPME), especially for trace analysis in samples like wine. mdpi.comoiv.int The GC separates the volatile components of the mixture, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides detailed structural information, allowing for definitive identification by comparing the resulting mass spectrum to reference libraries like the National Institute of Standards and Technology (NIST) library. researchgate.net In some cases, derivatization is performed to increase the volatility and thermal stability of the phenolic compounds before GC analysis. dphen1.com

Table 2: Example of GC/MS Conditions for Analysis of Alkylphenols This table is an illustrative example based on published methods for similar compounds.

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Capillary Column (e.g., SGE HT5, 12 m x 0.53 mm) | vub.ac.be |

| Carrier Gas | Helium | vub.ac.be |

| Sample Prep | Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction | mdpi.comoiv.int |

| Injector Temp. | 320 °C | vub.ac.be |

| Detector Temp. | 360 °C | vub.ac.be |

| MS Detection | Full scan or Selected Ion Monitoring (SIM) | mdpi.comdphen1.com |

| Identification | Comparison of mass spectra with NIST library | researchgate.net |

Spectrophotometric Assays for Biochemical Activity (e.g., Tyrosinase Activity Measurements)

A primary area of research for this compound is its role as a skin-lightening agent, which it achieves by inhibiting the enzyme tyrosinase. Spectrophotometric assays are the standard method for quantifying this inhibitory activity. These assays measure the enzymatic conversion of a substrate, such as L-DOPA or L-tyrosine, into a colored product. qvsiete.commdpi.com

In a typical tyrosinase inhibition assay, the enzyme (either from mushrooms or recombinant human tyrosinase) is incubated with the substrate in the presence of varying concentrations of the inhibitor (this compound). qvsiete.commdpi.com The rate of product formation (e.g., dopachrome (B613829) from L-DOPA) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 490 nm) over time. qvsiete.com The inhibitory strength is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Research has shown that 4-n-butylresorcinol, a close analog, is a highly potent inhibitor of human tyrosinase, significantly more effective than other common agents like kojic acid and arbutin (B1665170). qvsiete.comresearchgate.net

Table 3: Comparative Tyrosinase Inhibitory Activity (IC50 Values)

| Compound | IC50 on Human Tyrosinase (µM) | IC50 on Mushroom Tyrosinase (µM) | Source(s) |

|---|---|---|---|

| 4-n-Butylresorcinol | 21 | - | qvsiete.com |

| Thiamidol | 1.1 | 108 | researchgate.net |

| Kojic Acid | >400 - 500 | 27.41 | qvsiete.commdpi.comresearchgate.net |

| Hydroquinone (B1673460) | ~4400 | - | qvsiete.com |

| Arbutin | ~6500 | - | qvsiete.com |

Method Validation in Research Contexts

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. demarcheiso17025.com For methods used in this compound research, validation confirms that the procedure is reliable, reproducible, and accurate. Key parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Selectivity/Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix like impurities or excipients. elementlabsolutions.com It is typically demonstrated by analyzing blank samples, placebo formulations, and spiked samples to show that no interfering peaks appear at the retention time of this compound. nih.govekb.eg

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For a related compound, 4-n-butylresorcinol, a validated HPLC method reported an LOD of 1.21 µg/mL and an LOQ of 4.04 µg/mL. researchgate.net

Linearity: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range. europa.eu It is established by preparing and analyzing a series of standard solutions (e.g., 5 to 11 different concentrations) and plotting a calibration curve. researchgate.net The relationship is considered linear if the correlation coefficient (r) or coefficient of determination (R²) is very close to 1 (typically >0.999). researchgate.netnih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is assessed through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). scielo.br The percentage of the spiked analyte that is recovered is then calculated. Acceptance criteria for recovery are often in the range of 98-102% or 95-110%. nih.govrasayanjournal.co.in

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. jrespharm.com

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. nih.gov Precision is expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV), with typical acceptance criteria being less than 2% or 3%. nih.govdemarcheiso17025.com

Table 4: Summary of Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Assessment Method | Typical Acceptance Criteria | Source(s) |

|---|---|---|---|

| Selectivity | Comparison of blank, standard, and sample chromatograms | No interfering peaks at analyte retention time; Resolution > 2 | researchgate.netnih.gov |

| Linearity | Calibration curve from a series of standards | Correlation Coefficient (r or R²) > 0.999 | researchgate.netnih.gov |

| Accuracy | Recovery of spiked analyte at 3 concentration levels | 98-102% recovery | rasayanjournal.co.injrespharm.com |

| Precision (RSD%) | Replicate injections of samples (intra-day and inter-day) | RSD < 2% | nih.govjrespharm.com |

| Sensitivity | Calculation based on signal-to-noise ratio or standard deviation of the response | LOD (S/N=3), LOQ (S/N=10) | researchgate.netelementlabsolutions.com |

常见问题

Basic Research Questions

Q. What are the validated synthetic protocols for obtaining high-purity 5-tert-Butylresorcinol?

- Methodological Answer : The synthesis typically involves alkylation of resorcinol with tert-butyl bromide under reflux conditions in a polar aprotic solvent (e.g., DMF). Purification steps may include recrystallization in ethanol-water mixtures or column chromatography. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy to confirm structural integrity and absence of side products like unreacted resorcinol or dialkylated derivatives .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H NMR for aromatic proton splitting patterns (e.g., meta-substitution at 1,3-positions) and tert-butyl group signals (singlet at ~1.3 ppm).

- FT-IR : Confirm hydroxyl stretches (~3200-3500 cm) and aromatic C=C vibrations (~1600 cm).

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak at m/z 194.1 [M+H]. Cross-reference with databases like PubChem or NIST .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (280 nm) or LC-MS/MS for enhanced sensitivity. Sample preparation should include protein precipitation (acetonitrile) or solid-phase extraction. Validate the method with spike-recovery tests (80-120% recovery) and calibration curves (linear range: 0.1–100 µg/mL) .

Q. How can researchers assess the purity of this compound and identify common contaminants?

- Methodological Answer : Perform melting point analysis (literature comparison) and chromatographic purity checks (HPLC area normalization ≥98%). Elemental analysis (C, H, O) verifies stoichiometry. Common contaminants include residual solvents (GC-MS headspace analysis) and synthetic intermediates (e.g., tert-butyl ether byproducts) .

Advanced Research Questions

Q. How to design experiments evaluating the thermal stability of this compound under varying environmental conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (N atmosphere, 10°C/min ramp). Pair with differential scanning calorimetry (DSC) to detect phase transitions. Accelerated aging studies (40–80°C, 75% humidity) can model long-term stability, with periodic HPLC monitoring of degradation products like quinones or dimerized species .

Q. What computational approaches predict the interaction mechanisms of this compound with biological targets (e.g., tyrosinase)?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to simulate ligand binding to active sites, followed by molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Validate predictions with experimental IC assays and compare with QSAR models to correlate substituent effects (e.g., tert-butyl steric bulk) with inhibitory activity .

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

- Methodological Answer : Conduct a systematic meta-analysis of assay conditions:

- Cell Lines : Compare efficacy in melanocyte vs. non-melanocyte models.

- Concentration Ranges : Validate dose-response curves (0.1–100 µM).

- Control Experiments : Test for cytotoxicity (MTT assay) and ROS interference. Replicate key studies with standardized protocols (e.g., OECD guidelines) to isolate compound-specific effects .

Q. What formulation strategies improve the aqueous solubility of this compound for in vivo applications?

- Methodological Answer : Use co-solvents (PEG 400, ethanol) or surfactants (Tween 80) in vehicle formulations. Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters) and characterize solubility via shake-flask method. Assess bioavailability through pharmacokinetic studies (C, AUC) in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。